Cas no 1375216-45-7 (5-Hydroxy-2-methylphenylboronic acid)

5-Hydroxy-2-methylphenylboronic acid is a boronic acid derivative featuring a hydroxyl group and a methyl substituent on the aromatic ring. This compound is commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl structures in pharmaceutical and agrochemical applications. Its stability and reactivity make it suitable for selective functionalization in organic synthesis. The presence of both electron-donating groups (hydroxyl and methyl) enhances its utility in modifying electronic properties during coupling processes. The compound is typically supplied as a white to off-white crystalline powder, with purity levels optimized for research and industrial use. Proper storage under inert conditions is recommended to maintain stability.
5-Hydroxy-2-methylphenylboronic acid structure
1375216-45-7 structure
Product Name:5-Hydroxy-2-methylphenylboronic acid
CAS No:1375216-45-7
MF:C7H9BO3
MW:151.955562353134
MDL:MFCD17011972
CID:1083527
PubChem ID:57497239
Update Time:2025-10-30

5-Hydroxy-2-methylphenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Hydroxy-2-methylphenyl)boronic acid
    • 1375216-45-7
    • ONNUFDZTGJBMSO-UHFFFAOYSA-N
    • AKOS022181669
    • CS-0134061
    • 5-Hydroxy-2-methylphenylboronic acid
    • EN300-3212057
    • (5-Hydroxy-2-methylphenyl)boronicacid
    • B-(5-hydroxy-2-methylphenyl)boronic acid
    • DB-186761
    • D71410
    • Boronic acid, B-(5-hydroxy-2-methylphenyl)-
    • BS-20880
    • DTXSID80726918
    • MFCD17011972
    • MDL: MFCD17011972
    • Inchi: 1S/C7H9BO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9-11H,1H3
    • InChI Key: ONNUFDZTGJBMSO-UHFFFAOYSA-N
    • SMILES: OC1C=CC(C)=C(B(O)O)C=1

Computed Properties

  • Exact Mass: 152.0644743g/mol
  • Monoisotopic Mass: 152.0644743g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.7Ų

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5-Hydroxy-2-methylphenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1375216-45-7)5-Hydroxy-2-methylphenylboronic acid
Order Number:A886442
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:18
Price ($):1993.0
Email:sales@amadischem.com

Additional information on 5-Hydroxy-2-methylphenylboronic acid

5-Hydroxy-2-methylphenylboronic acid (CAS No. 1375216-45-7): A Versatile Compound in Modern Chemistry and Pharmaceutical Research

5-Hydroxy-2-methylphenylboronic acid (CAS No. 1375216-45-7) is a significant compound in the field of modern chemistry and pharmaceutical research. This boronic acid derivative has gained considerable attention due to its unique properties and potential applications in various scientific domains. In this article, we will delve into the chemical structure, synthesis methods, and recent advancements in the use of 5-Hydroxy-2-methylphenylboronic acid.

The chemical structure of 5-Hydroxy-2-methylphenylboronic acid is characterized by a phenyl ring substituted with a hydroxyl group at the 5-position and a methyl group at the 2-position, with a boronic acid functional group attached to the phenyl ring. This specific arrangement of functional groups imparts unique reactivity and stability to the compound, making it a valuable reagent in organic synthesis and catalysis.

One of the primary applications of 5-Hydroxy-2-methylphenylboronic acid is in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The boronic acid functional group acts as an efficient coupling partner, facilitating the formation of carbon-carbon bonds under mild conditions. Recent studies have shown that 5-Hydroxy-2-methylphenylboronic acid can be used to synthesize complex molecules with high efficiency and selectivity, making it an indispensable tool in synthetic chemistry.

In addition to its role in organic synthesis, 5-Hydroxy-2-methylphenylboronic acid has shown promise in medicinal chemistry. The presence of the hydroxyl and methyl groups on the phenyl ring can influence the biological activity and pharmacokinetic properties of derived compounds. For instance, recent research has explored the use of 5-Hydroxy-2-methylphenylboronic acid-derived compounds as potential inhibitors of specific enzymes involved in disease pathways. These studies have highlighted the compound's potential as a lead molecule for drug discovery.

The synthesis of 5-Hydroxy-2-methylphenylboronic acid can be achieved through various methods, including direct boronation of substituted phenols and multistep synthetic routes. One common approach involves the reaction of 5-hydroxy-2-methylbenzeneboronate with a suitable boron source, followed by hydrolysis to form the boronic acid. Advances in green chemistry have also led to the development of more environmentally friendly synthetic methods, reducing waste and improving sustainability.

The physical properties of 5-Hydroxy-2-methylphenylboronic acid, such as its solubility in polar solvents and its stability under various reaction conditions, make it suitable for use in both laboratory-scale experiments and industrial processes. Its low toxicity and environmental impact further enhance its appeal as a reagent in pharmaceutical and chemical industries.

In conclusion, 5-Hydroxy-2-methylphenylboronic acid (CAS No. 1375216-45-7) is a versatile compound with significant applications in modern chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an essential reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Moreover, its potential as a lead molecule for drug discovery underscores its importance in medicinal chemistry. As research continues to advance, it is likely that new applications for this compound will be discovered, further solidifying its role in scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1375216-45-7)5-Hydroxy-2-methylphenylboronic acid
A886442
Purity:99%
Quantity:10g
Price ($):1993.0
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